![molecular formula C18H11N3O3S B3007634 5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide CAS No. 1203227-44-4](/img/structure/B3007634.png)
5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings including furan, indene, thiazole, and isoxazole . These types of compounds are often studied for their potential applications in various fields such as medicinal chemistry and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the furan ring might undergo electrophilic aromatic substitution, while the amide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings might increase its stability and potentially its boiling and melting points .Applications De Recherche Scientifique
Potential Ryanodine Receptor Activators
This compound has been used in the development of a series of novel polysubstituted pyridine compounds containing a unique 5-(furan-2-yl)-1H-pyrazole-3-carboxamido scaffold . These compounds have shown promising activities against Mythimna separate and Plutella xylostella, suggesting potential applications in insecticide development .
Biomass Conversion and Biorefinery
Furanic platform molecules, including this compound, have been explored for their potential in biomass conversion and biorefinery . They are considered among the best known due to their reactivity, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .
Asymmetric Transfer Hydrogenation
The compound has been involved in asymmetric transfer hydrogenation , which is a key process in the production of chiral molecules in the pharmaceutical industry.
Oxidation of Furan
The compound has been used in the oxidation of furan, a process that has practical and industrial applications .
One-Pot Synthesis of Chromenones
A method of one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones was developed using this compound . This method is efficient and environmentally friendly as it uses K10 montmorillonite catalysis under solvent-free conditions .
Inhibition of Nitric Oxide and Inducible Nitric Oxide Synthase
This compound has shown a dose-dependent inhibition of extracellular nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) translation in Caco-2 cells . This suggests potential applications in the treatment of inflammatory diseases .
Photoreactions of Chromenones
The compound has been used in the photolysis of chromenones , a process that could have applications in the development of photoresponsive materials.
Synthesis of Highly Functionalized Bis(Furyl)Oxime
The compound has been explored for its applications in the synthesis of highly functionalized bis(furyl)oxime .
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological properties such as analgesic, antibacterial, anticonvulsant, antiparasitic, anti-inflammatory, and herbicidal activities . Some derivatives of thiazole are potent anti-HIV agents .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and the biological target it interacts with.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-9-14(24-21-12)13-6-3-7-23-13)20-18-19-16-11-5-2-1-4-10(11)8-15(16)25-18/h1-7,9H,8H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDZQLZTYRWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


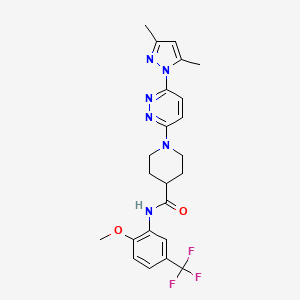
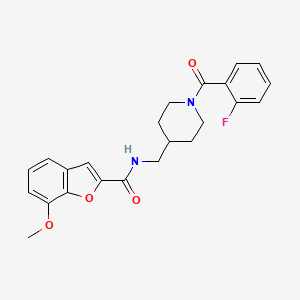
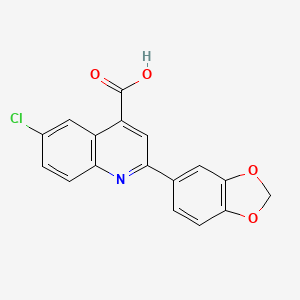
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)
![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)
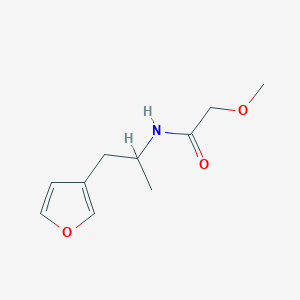
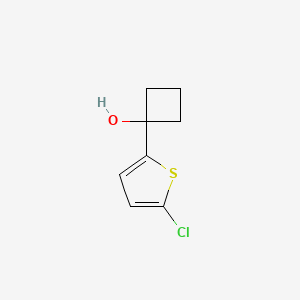
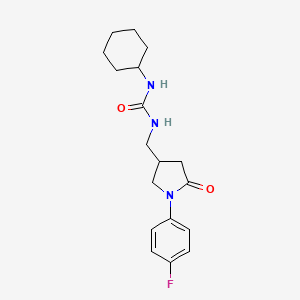
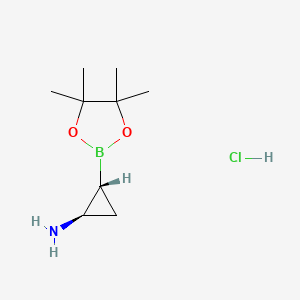
![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)